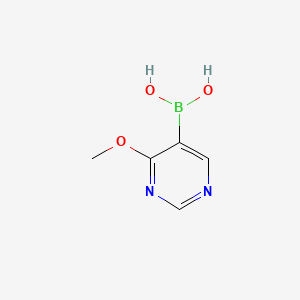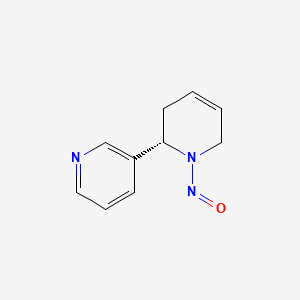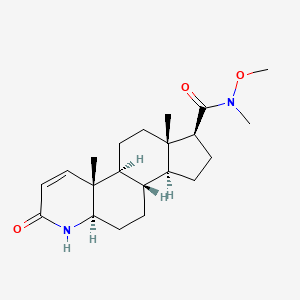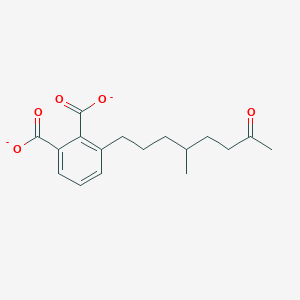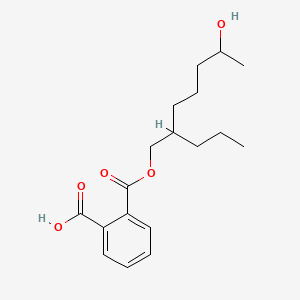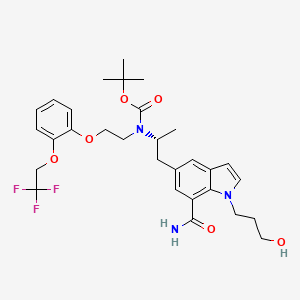
Indoleacetic Acid-13C6
Overview
Description
Indoleacetic Acid-13C6, also known as Indole-3-acetic acid-13C6, is a stable isotope-labeled compound of Indole-3-acetic acid. Indole-3-acetic acid is the most common naturally occurring plant hormone of the auxin class. It plays a crucial role in regulating various aspects of plant growth and development, including cell elongation, cell division, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indoleacetic Acid-13C6 typically involves the incorporation of carbon-13 isotopes into the indole-3-acetic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors such as carbon-13 labeled tryptophan. The reaction conditions often involve standard organic synthesis techniques, including the use of solvents like ethanol and reaction catalysts .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Indoleacetic Acid-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce compounds such as indole-3-carboxylic acid.
Reduction: Reduction reactions can convert this compound to indole-3-ethanol.
Substitution: Substitution reactions can introduce different functional groups into the indole ring, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include indole-3-carboxylic acid, indole-3-ethanol, and various substituted indole derivatives .
Scientific Research Applications
Indoleacetic Acid-13C6 has a wide range of scientific research applications, including:
Mechanism of Action
Indoleacetic Acid-13C6 exerts its effects by mimicking the natural plant hormone indole-3-acetic acid. It binds to specific receptors in plant cells, triggering a cascade of molecular events that regulate gene expression and cellular processes. The primary molecular targets include the TIR1/AFB family of receptors, which mediate the degradation of Aux/IAA proteins, leading to the activation of auxin-responsive genes .
Comparison with Similar Compounds
Indole-3-acetic acid: The non-labeled version of Indoleacetic Acid-13C6, widely studied for its role as a plant hormone.
Indole-3-butyric acid: Another auxin with similar functions but different chemical properties and applications.
Naphthaleneacetic acid: A synthetic auxin used in agriculture for its plant growth-regulating properties.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying the biosynthesis, metabolism, and function of indole-3-acetic acid in various biological systems .
Properties
CAS No. |
100849-36-3 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
181.141 |
IUPAC Name |
2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
SEOVTRFCIGRIMH-MROVPUMUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Synonyms |
1H-Indole-3-acetic-13C6 Acid; (1H-Indol-3-yl)acetic-13C6 Acid; 3-(Carboxymethyl)-1H-indole-13C6; 3-(Carboxymethyl)indole-13C6; 3-IAA-13C6; 3-Indolylmethylcarboxylic-13C6 Acid; Bioenraiz-13C6; GAP-13C6; Heteroauxin-13C6; IAA-13C6; Noclosan-13C6; Rhizo |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
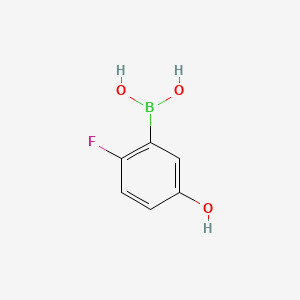
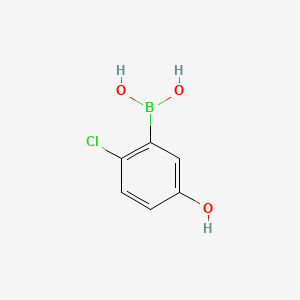
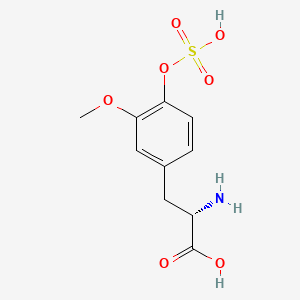
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
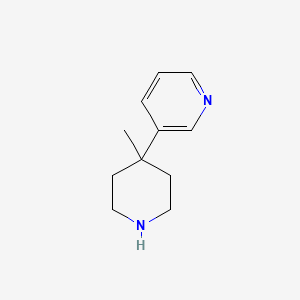
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
